![molecular formula C16H16N2OS B1275209 Acetamide, N-[2-[2-(2-thienyl)-1H-indol-3-yl]ethyl]- CAS No. 823821-79-0](/img/structure/B1275209.png)
Acetamide, N-[2-[2-(2-thienyl)-1H-indol-3-yl]ethyl]-
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Description
Acetamide, N-[2-[2-(2-thienyl)-1H-indol-3-yl]ethyl]-, is an organic compound with the molecular formula C13H13NOS. It is a white, crystalline solid that is soluble in organic solvents and has a molecular weight of 241.31 g/mol. Acetamide is a derivative of indole, which is an aromatic heterocyclic compound found in a variety of natural products. Acetamide is a versatile organic compound with a variety of applications in organic synthesis, pharmaceuticals, and biochemistry.
Scientific Research Applications
Antiallergic Agent Development
One significant application of compounds related to Acetamide, N-[2-[2-(2-thienyl)-1H-indol-3-yl]ethyl]- is in the development of antiallergic agents. Research led by Menciu et al. (1999) in the Journal of Medicinal Chemistry focused on synthesizing new compounds, including N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, to discover novel antiallergic compounds. These compounds showed potent antiallergic activities in various assays, suggesting their potential in allergy treatment (Menciu et al., 1999).
Synthesis of Melatonin Analogues
Another application is in the synthesis of melatonin analogues. Guillard et al. (2003) reported the synthesis of N-{2-[3'-(2-Acetylaminoethyl)-1H,1'H-[5,5']biindol-3-yl]- and N-{2-[1'-(2-acetylaminoethyl)-1'H-[5,5']biindol-1-yl]ethyl}acetamide, indicating a role in developing compounds similar to melatonin, a hormone that regulates sleep-wake cycles (Guillard, Larraya, & Viaud-Massuard, 2003).
Antimicrobial Activity
The antimicrobial properties of related compounds were explored by Kaplancıklı et al. (2012), who synthesized and evaluated N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives. These compounds displayed notable antibacterial and antifungal activities, indicating potential applications in treating microbial infections (Kaplancıklı, Yurttaş, Turan-Zitouni, Özdemir, Öziç, & Ulusoylar-Yıldırım, 2012).
Chemoselective Acetylation
Research in chemoselective acetylation also represents a relevant application. A study by Magadum and Yadav (2018) in ACS Omega presented the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drug synthesis. This process, employing Novozym 435 as a catalyst, highlights a key step in synthesizing pharmaceutically relevant compounds (Magadum & Yadav, 2018).
properties
IUPAC Name |
N-[2-(2-thiophen-2-yl-1H-indol-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-11(19)17-9-8-13-12-5-2-3-6-14(12)18-16(13)15-7-4-10-20-15/h2-7,10,18H,8-9H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYKUNYJZWAKRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=C(NC2=CC=CC=C21)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405822 |
Source
|
Record name | Acetamide, N-[2-[2-(2-thienyl)-1H-indol-3-yl]ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
823821-79-0 |
Source
|
Record name | Acetamide, N-[2-[2-(2-thienyl)-1H-indol-3-yl]ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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